N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-11-10-15(22-25-11)17(23)19-8-9-24-16-7-6-14(20-21-16)12-2-4-13(18)5-3-12/h2-7,10H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLQDXTJMDTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazine ring : A heterocyclic compound that contributes to the compound's reactivity and interaction with biological targets.
- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity to receptors.
- Isoxazole moiety : Known for its biological activity, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, influencing various metabolic pathways.
- Receptors : It may bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown:
- Inhibition of tumor cell proliferation : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth.
- Mechanistic insights : The interaction with specific kinases involved in cell cycle regulation has been suggested as a potential pathway for its antitumor effects.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Reduction of pro-inflammatory cytokines : In vitro studies suggest that it can decrease the levels of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.
- Potential therapeutic applications : These findings indicate its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity:
- Inhibition of bacterial growth : The compound has shown effectiveness against certain bacterial strains, indicating potential applications in antibiotic development.
Case Studies
- Antitumor Efficacy in MCF-7 Cells : A study demonstrated that the compound significantly inhibited proliferation in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
- Inflammation Model in Rats : In a rat model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its anticancer properties. Research indicates that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types, indicating promising anticancer activity .
Antimicrobial Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide has also been investigated for its antimicrobial properties. Compounds with analogous structures have shown effectiveness against a range of microorganisms, including bacteria and fungi. Studies have reported that certain derivatives exhibit excellent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity or alter pharmacological properties . The ability to synthesize various derivatives expands its potential applications in drug development.
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds structurally related to this compound:
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Activity : Pyridazine derivatives often exhibit kinase or protease inhibition. The isoxazole carboxamide moiety may further modulate selectivity .
- Toxicity Risks : Fluorinated aromatic systems (e.g., 4-fluorophenyl) generally reduce toxicity compared to nitro or chloro substituents (e.g., ), but in vivo studies are needed.
- Future Directions : Comparative studies on binding kinetics, metabolic profiling, and in vivo efficacy are critical to validate the target compound’s advantages over existing analogs.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions to assemble the pyridazine, fluorophenyl, and isoxazole moieties. Key steps include:
- Coupling Reactions : Use nucleophilic aromatic substitution to attach the 4-fluorophenyl group to the pyridazine ring .
- Etherification : Link the pyridazine-3-ol derivative to the ethyl chain via Mitsunobu or Williamson ether synthesis, optimized with DMF as a solvent at 60–80°C .
- Carboxamide Formation : Activate the isoxazole-3-carboxylic acid with EDCI/HOBt, followed by reaction with the ethylamine intermediate .
- Yield Optimization : Ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .
Advanced: How can reaction yields be improved when introducing the pyridazine moiety?
Methodological Answer:
Pyridazine functionalization is hindered by steric and electronic effects. Strategies include:
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to improve regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction times dynamically .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, isoxazole CH at δ 2.4 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 385.12) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyridazine-oxygen bond angles) .
Advanced: How to resolve NMR ambiguities caused by overlapping substituent signals?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, distinguishing pyridazine (C3-O) from isoxazole (C5-CH) signals .
- Isotopic Labeling : Introduce F or N labels to isolate fluorophenyl or pyridazine peaks .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility : Measure logP via shake-flask method; predicted logP ≈ 2.8 suggests moderate lipophilicity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazine to assess heterocycle specificity .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO) on the fluorophenyl ring to test electronic effects on binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonding with the carboxamide group) .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles due to potential irritancy of intermediates .
- Ventilation : Use fume hoods when handling volatile solvents (e.g., DMF, THF) .
- Waste Disposal : Quench reactive intermediates (e.g., EDCI) with aqueous NaHCO before disposal .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC values from disparate studies, accounting for cell line heterogeneity .
- Orthogonal Validation : Confirm results with alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Basic: How to purify the compound for analytical testing?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with eluents like ethyl acetate/hexane (3:7) .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
- HPLC : Employ a C18 column (MeCN/HO + 0.1% TFA) to achieve >98% purity .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
